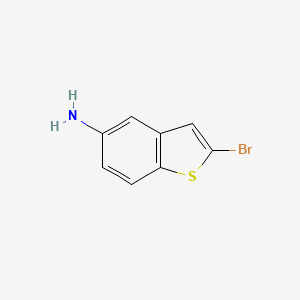
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a unique structure that combines an indole moiety with a thioxoimidazolidinone ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one typically involves the condensation of 5-methoxyindole-3-carbaldehyde with 3-phenyl-2-thioxoimidazolidin-4-one. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction mixture is refluxed in an appropriate solvent like ethanol or methanol for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted indole derivatives.
科学研究应用
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
作用机制
The mechanism of action of 5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, including enzymes and proteins, through hydrogen bonding and π-π interactions. The compound may also inhibit specific enzymes or interfere with cellular pathways, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
5-Methoxyindole: A simpler indole derivative with similar biological activities.
3-Phenyl-2-thioxoimidazolidin-4-one: Shares the thioxoimidazolidinone ring structure.
Indole-3-carbaldehyde: Another indole derivative used in similar synthetic applications.
Uniqueness
5-((5-Methoxy-1H-indol-3-yl)methylene)-3-phenyl-2-thioxoimidazolidin-4-one is unique due to its combined structure of an indole moiety and a thioxoimidazolidinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
: Synthesis of indole derivatives : Chemical reactions of indole derivatives : Scientific research applications : Mechanism of action : Comparison with similar compounds
属性
分子式 |
C19H15N3O2S |
|---|---|
分子量 |
349.4 g/mol |
IUPAC 名称 |
4-hydroxy-5-[(Z)-(5-methoxyindol-3-ylidene)methyl]-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-7-8-16-15(10-14)12(11-20-16)9-17-18(23)22(19(25)21-17)13-5-3-2-4-6-13/h2-11,23H,1H3,(H,21,25)/b12-9+ |
InChI 键 |
OGPPVKKHXJAZLW-FMIVXFBMSA-N |
手性 SMILES |
COC1=CC\2=C(C=C1)N=C/C2=C\C3=C(N(C(=S)N3)C4=CC=CC=C4)O |
规范 SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(N(C(=S)N3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


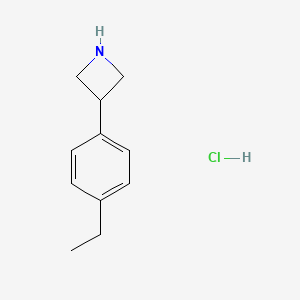
![1-Boc-4-bromo-2-[4-(trifluoromethyl)phenyl]-1H-pyrrole](/img/structure/B13709459.png)
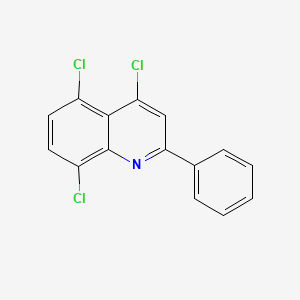
![5-Ethyl-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B13709477.png)
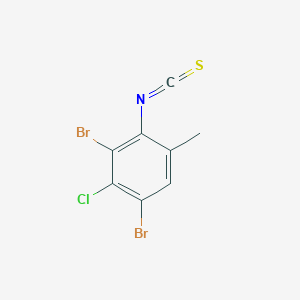
![3-Amino-5-[6-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13709492.png)

![3-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethoxy]-2-fluoropyridine](/img/structure/B13709501.png)
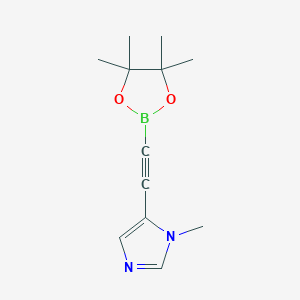
![3-(Boc-amino)-4-[3,5-bis(trifluoromethyl)phenyl]butyric Acid](/img/structure/B13709517.png)

![O-[4-(1-Pyrazolyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13709544.png)

